N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
Description
N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring and multiple aromatic groups, making it an interesting subject for scientific research.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO3/c1-20-8-5-11-23(16-20)29(24-12-6-9-21(2)17-24)19-25(29)28(31)30-15-7-10-22-13-14-26(32-3)27(18-22)33-4/h5-6,8-9,11-14,16-18,25H,7,10,15,19H2,1-4H3,(H,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJSFQDNDBTKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki-Miyaura coupling reaction to form the carbon-carbon bonds between the aromatic groups and the cyclopropane ring . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(3,4-dimethoxyphenyl)-1-propanol
- 3-(3,4-dimethoxyphenyl)-propionic acid
- 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine
Uniqueness
N-[3-(3,4-dimethoxyphenyl)propyl]-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring and multiple aromatic groups, which confer specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
